molecular formula C11H23ClN2O B1439901 N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride CAS No. 1246172-55-3

N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1439901
CAS No.: 1246172-55-3
M. Wt: 234.76 g/mol
InChI Key: WKFKARSELNBXQM-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.76 g/mol. It appears as a white to off-white crystalline powder and is used in various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of N-butyl-2-piperidinecarboxamide with methyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-piperidinecarboxamide
  • N-Methyl-2-piperidinecarboxamide
  • N-Butyl-N-methyl-2-pyrrolidinecarboxamide

Uniqueness

N-Butyl-N-methyl-2-piperidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-butyl-N-methylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-7-5-6-8-12-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFKARSELNBXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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